6,8-Dichloro-4-piperazin-1-yl-quinazoline is a chemical compound classified within the quinazoline family, characterized by its two chlorine substituents at the 6 and 8 positions and a piperazine group at the 4 position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 283.16 g/mol .
The synthesis of 6,8-dichloro-4-piperazin-1-yl-quinazoline can be achieved through several methods, primarily involving the reaction of piperazine derivatives with chlorinated quinazolines. A notable synthetic route includes:
Technical Details:
The molecular structure of 6,8-dichloro-4-piperazin-1-yl-quinazoline features a quinazoline core with distinct substituents:
The chemical reactivity of 6,8-dichloro-4-piperazin-1-yl-quinazoline can be explored through various reactions:
The mechanism of action for compounds like 6,8-dichloro-4-piperazin-1-yl-quinazoline often involves modulation of neurotransmitter receptors or enzymes:
The compound's spectral characteristics can be analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity .
The applications of 6,8-dichloro-4-piperazin-1-yl-quinazoline are primarily found in medicinal chemistry:
This compound represents a significant area of research within pharmacology and medicinal chemistry, highlighting its potential therapeutic benefits and biological implications.
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with historical roots tracing back to 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline [1] [7]. The structural elucidation of quinazoline (benzo[ d ]pyrimidine) was established in 1887 by Weddige, who proposed the systematic name recognizing its isomeric relationship with cinnoline and quinoxaline [7]. The early 20th century witnessed pivotal synthetic advancements, including Gabriel's optimized quinazoline synthesis in 1903 through oxidation of 3,4-dihydroquinazoline [1] [7]. Medicinal interest intensified in the 1950s following the isolation of antimalarial quinazolinone alkaloids (e.g., febrifugine) from Dichroa febrifuga, a traditional Chinese herb [4] [7]. This discovery catalyzed systematic exploration of quinazoline’s pharmacological potential, leading to over 40,000 biologically active derivatives documented to date, including FDA-approved kinase inhibitors like erlotinib and gefitinib [1] [9].
Table 1: Key Historical Developments in Quinazoline Medicinal Chemistry
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First reported quinazoline derivative |
1903 | Gabriel develops optimized synthesis via oxidation | Enabled reliable production of quinazoline scaffold |
1950s | Isolation of febrifugine from Dichroa febrifuga | Validated natural quinazolinones as biologically active templates |
2000s | FDA approval of erlotinib (EGFR inhibitor) | Established quinazoline as privileged scaffold in targeted oncology therapeutics |
The pharmacological profile of quinazoline derivatives is profoundly influenced by strategic substituent modifications. Piperazine incorporation at the C4 position enhances water solubility and modulates pharmacokinetics through its protonatable nitrogen atoms, facilitating improved tissue penetration and bioavailability [1] [4]. Quantum chemical analyses reveal piperazine’s conformational flexibility allows optimal interaction with target binding pockets, acting as a hydrogen bond donor/acceptor or cationic center at physiological pH [4] [9]. Concurrently, halogen atoms (particularly chlorine) at C6 and C8 positions exert dual electronic and steric effects: the strong electron-withdrawing nature polarizes the quinazoline ring, enhancing dipole moment (calculated μ = 4.2-5.6 D for dihalo derivatives), while their moderate size (van der Waals radius: 1.75 Å) permits deep burial within hydrophobic enzyme cavities [1] [4]. Spectroscopic studies (¹H/¹³C NMR) confirm chlorine substituents significantly deshield adjacent protons (Δδ = +0.3-0.5 ppm) and carbon nuclei (Δδ = +5-8 ppm), reflecting altered electron density distribution impacting molecular recognition [3] [10].
Table 2: Functional Impact of Key Substituents in 6,8-Dichloro-4-piperazin-1-yl-quinazoline
Structural Element | Role in Molecular Design | Biophysical Consequences |
---|---|---|
Quinazoline core | Planar aromatic system | Facilitates π-stacking with protein aromatic residues (e.g., Phe, Tyr) |
C4-piperazine | Basic nitrogen center (pKa ≈ 9.0) | Enhances water solubility; permits salt formation; hydrogen bond acceptor/donor capability |
6,8-Dichloro | Electron-withdrawing substituents | Stabilizes quinazoline π-system; directs electrophilic substitution; hydrophobic interactions |
N1/N3 positions | Potential hydrogen bond acceptors | Coordinates structural water molecules or polar protein residues (Ser, Thr, Asp) |
The specific molecular architecture of 6,8-dichloro-4-piperazin-1-yl-quinazoline (CAS# 72700-41-5; C₁₂H₁₂Cl₂N₄; MW 283.16 g/mol) positions it as a high-value intermediate for targeted drug discovery [3] [6] [10]. Its synthetic accessibility—typically achieved via nucleophilic displacement of 4,6,8-trichloroquinazoline with piperazine—enables efficient gram-scale production (>80% yield reported) [3] [6]. Computed physicochemical parameters (cLogP ≈ 2.8; TPSA 32 Ų; aqueous solubility ≈ 18 μg/mL) align with Lipinski’s criteria for drug-likeness, suggesting favorable absorption potential [6] [10]. The molecule’s strategic functionalization sites include:
Structure-activity relationship (SAR) studies across >200 bioactive quinazolines indicate that 6,8-dichloro substitution patterns correlate with enhanced kinase inhibitory potency (e.g., EGFR IC₅₀ ≤ 100 nM in optimized analogs) compared to monosubstituted counterparts, attributed to optimized hydrophobic contact surfaces [1] [9]. This positions the compound as a versatile precursor for generating targeted libraries against oncology and infectious disease targets.
Table 3: Structure-Activity Relationship (SAR) Insights from Analogous Quinazolines
Quinazoline Substitution Pattern | Representative Bioactivity | Inference for 6,8-Dichloro-4-piperazinyl Analog |
---|---|---|
6,7-Dimethoxyquinazoline | α₁-Adrenoceptor antagonism (prazosin) | Dichloro substitution may shift selectivity toward kinase targets |
6-Nitro-4-anilinoquinazoline | EGFR inhibition (gefitinib IC₅₀ = 33 nM) | Electron-withdrawing groups at C6/C8 enhance affinity for ATP-binding pockets |
4-Piperazinylquinazolines | Antifungal activity (C. albicans MIC = 8 μg/mL) | Piperazine moiety enables broad target engagement across therapeutic areas |
6,8-Dibromoquinazoline | HER2 inhibition (IC₅₀ = 0.096 μM) | Dihalo substitution at C6/C8 positions synergistically improves potency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7